

# Tranilast sodium cocrystal solubility comparison study

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**Compound Focus: Tranilast sodium**

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## Solubility & Photostability of Tranilast Cocrystals

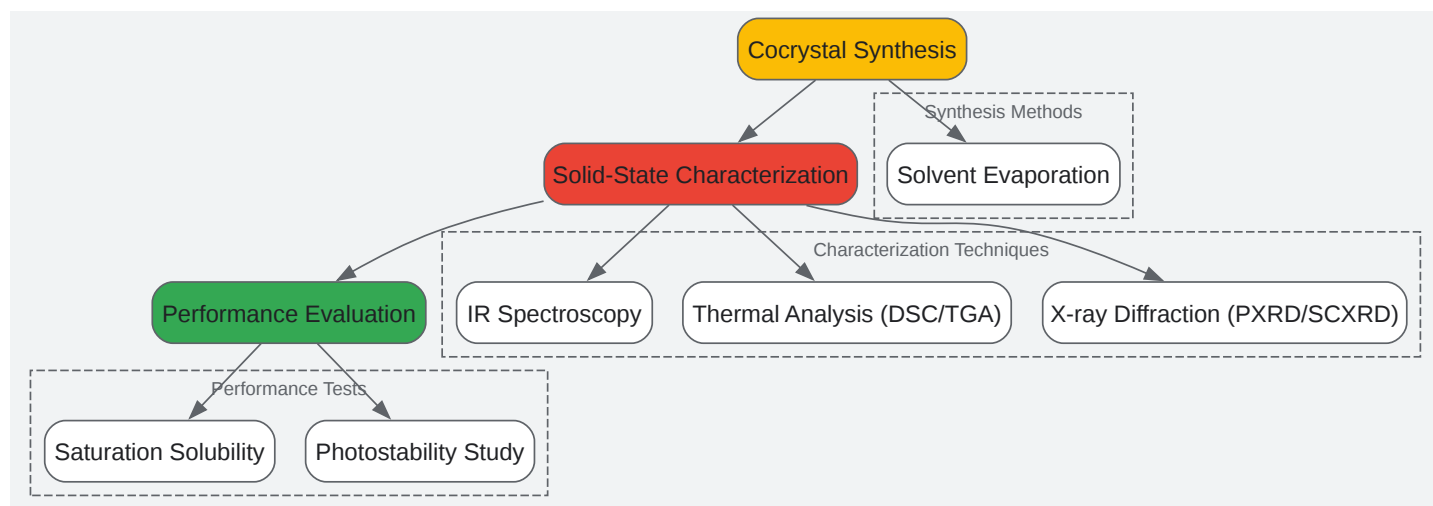
The table below summarizes key experimental data for various Tranilast cocrystals and salts, with solubility measured in phosphate buffer at pH 6.8 and photostability assessed after 96 hours under fluorescent lamp irradiation [1].

Cocrystal/Salt Composition	Solubility Ratio (vs. Pure Tranilast)	Residual Tranilast After 96h Light Exposure
Pure Tranilast (Control)	1.0x	79.5%
Tranilast-Urea (1)	~1.6x	92.9%
Tranilast-Nicotinamide (2)	~1.9x	88.5%
Tranilast-Cytosine (Salt, 3)	~2.0x	86.2%
Tranilast-Sodium (Salt, 4)	Data not explicitly provided	87.4%

The experimental data demonstrates that cocrystallization is a viable strategy for enhancing the physicochemical properties of Tranilast [1]. The cocrystals and salts showed **significant improvements in both solubility and photostability** compared to the pure drug.

## Experimental Methodologies

The following diagram outlines the general workflow for the synthesis and evaluation of these cocrystals, as detailed in the study [1].



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## Synthesis and Characterization

The Tranilast cocrystals and salts were synthesized and analyzed using the following protocols [1]:

- **Synthesis:** The cocrystals were obtained primarily via methods like solvent evaporation, where Tranilast and the coformer were dissolved in a suitable solvent and crystallized [1] [2].
- **Solid-State Characterization:** The resulting complexes were thoroughly characterized using:

- **Infrared (IR) Spectroscopy:** To confirm the formation of new molecular interactions.
- **Thermal Analysis:** Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) were used to study thermal behavior and stability.
- **X-ray Diffraction:** Both single-crystal and powder X-ray diffraction (SCXRD and PXRD) were employed to determine crystal structure and confirm phase purity. SCXRD revealed that Tranilast combines with amide-group coformers via a specific R22 (8) hydrogen-bonding synthon, resulting in a 1:1 stoichiometry [1].

## Performance Evaluation

- **Solubility Studies:** The saturation solubility of the cocrystals and pure Tranilast was measured in a phosphate buffer solution at pH 6.8. The values were compared to calculate the solubility ratio [1].
- **Photostability Testing:** Samples of pure Tranilast and its complexes were exposed to irradiation from a fluorescent lamp for a duration of 96 hours. The percentage of residual Tranilast remaining was quantified to assess stability against photodegradation [1].

## Key Insights for Researchers

- **Mechanism of Improvement:** The enhanced photostability is likely due to the altered crystal packing and hydrogen-bonding network in the cocrystals, which can reduce the drug's reactivity and mobility in the solid state, thereby offering protection against light-induced degradation [1].
- **Broader Cocrystal Potential:** A patent indicates that Tranilast can form cocrystals with other coformers like saccharin and gentisic acid, suggesting a wider landscape for property modulation beyond the published data [3].
- **Strategic Advantage:** For researchers dealing with poorly soluble drugs, cocrystallization presents a method to improve solubility without chemically modifying the API, complementing other techniques like salt formation, particularly for non-ionizable compounds [4] [5].

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## References

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